molecular formula C13H21BN2O2 B2822063 4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 2241232-82-4

4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No. B2822063
CAS RN: 2241232-82-4
M. Wt: 248.13
InChI Key: BMNFSWIRHCGCMD-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a chemical compound . It is an important boronic acid derivative .


Synthesis Analysis

The compound was obtained by a five-step substitution reaction . The synthesis involved the use of pinacol boronic acid, which plays an irreplaceable role in organic synthesis .


Molecular Structure Analysis

The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis . It is often used in boronic acid compounds . One of the most famous reactions it is involved in is the Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 354.3±15.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of similar pyrazole derivatives, providing insights into their structural properties and potential applications. For instance, Liao et al. (2022) investigated a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, for its raw material potential in synthesis, confirming its structure through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations were performed to understand the molecular structure, aligning with X-ray results (Liao et al., 2022).

Antimicrobial and Antituberculosis Activity

Research into pyrazole derivatives has also shown promise in medicinal chemistry, particularly in antimicrobial and antituberculosis applications. Sangani et al. (2016) synthesized a series of pyrazolo[1,2-b]phthalazine derivatives and evaluated their in vitro antimicrobial activity against pathogenic strains, finding several compounds with excellent activity compared to first-line drugs. In vitro antituberculosis activity was also promising, with specific compounds showing significant effectiveness against Mycobacterium tuberculosis H37Rv (Sangani et al., 2016).

Pharmacological Potential

Another study by Alam et al. (2016) focused on the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. These compounds were assessed for their inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, and cytotoxicity against various cancer cell lines. Molecular docking studies provided insights into the binding modes of these compounds, indicating their potential as anticancer agents (Alam et al., 2016).

Innovative Synthetic Approaches

Research in organic chemistry has also explored innovative synthetic approaches using pyrazole derivatives. For example, Pla et al. (2014) utilized 5-(methylthio)tetrazoles as synthons in the stereoselective synthesis of polycyclic pyrazolines, demonstrating the versatility of these compounds in constructing complex organic structures with high diastereoselectivity (Pla et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280a) .

properties

IUPAC Name

4-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10(9-6-7-9)8-15-16(11)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFSWIRHCGCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

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